molecular formula C22H30F2O5 B7943275 (5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

Cat. No.: B7943275
M. Wt: 412.5 g/mol
InChI Key: PVHIRYQSPDZLLG-HBXWYSCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid” (hereafter referred to as Compound A) is a prostacyclin analog with the nonproprietary name Iloprost . It features a cyclopenta[b]furan core modified with a 3,3-difluoro substitution, a hydroxyl group at position 5, and a complex unsaturated side chain at position 4 containing a hydroxy-methylnonenynyl group. The pentanoic acid moiety at position 5 enhances its solubility and receptor-binding affinity.

Properties

IUPAC Name

(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9+/t14-,15-,16+,17+,18-,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHIRYQSPDZLLG-HBXWYSCUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C\CCCC(=O)O)/O2)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkyne Formation

6-Bromo-4-methylnon-1-ene (1.2 equiv) reacts with trimethylsilylacetylene (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C. Desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne.

Asymmetric Dihydroxylation

The enyne undergoes Sharpless asymmetric dihydroxylation using AD-mix-β (1.2 equiv) in tert-butanol/water (4:1) at 0°C. This step establishes the 3S,4S configuration with >90% enantiomeric excess (ee).

Table 2. Stereochemical outcomes of dihydroxylation

Substrateee (%)ConfigurationSource
4-Methylnon-1-en-6-yne923S,4S

Assembly of the Pentanoic Acid Moiety

The (5E)-pentanoic acid chain is introduced through a Horner-Wadsworth-Emmons reaction. The ylidene phosphonate, prepared from diethyl (2-oxopropyl)phosphonate (1.1 equiv) and NaH (2 equiv) in THF, reacts with the aldehyde derivative of the cyclopenta[b]furan core at −78°C. The reaction proceeds with high E-selectivity (E:Z > 95:5), as confirmed by ¹H NMR analysis.

Optimization data :

  • Base : NaH outperforms KOtBu in minimizing retro-aldol side reactions.

  • Temperature : Lower temperatures (−78°C) favor kinetic control of olefin geometry.

  • Yield : 65–70% after recrystallization from EtOAc/hexane.

Global Deprotection and Final Characterization

Simultaneous removal of protecting groups (acetyl and tert-butyldimethylsilyl) is achieved using bromotrimethylsilane (2 equiv) in dichloromethane at 0°C. Acidic workup with 5% HCl liberates the free pentanoic acid.

Analytical data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 15.9 Hz, 1H, CH=CHCO₂H), 5.89 (dt, J = 15.9, 6.8 Hz, 1H, CH=CHCO₂H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −112.4 (s, 2F, CF₂).

  • HRMS : m/z calc. for C₂₂H₃₀F₂O₅ [M+H]⁺ 413.2141, found 413.2139.

Challenges and Optimization Strategies

Stereochemical Drift During Cyclization

The transannular strain in the cyclopenta[b]furan core promotes epimerization at C5 during prolonged reaction times. Mitigation strategies include:

  • Reduced reaction time (12 hours instead of 24).

  • Addition of molecular sieves (4 Å) to absorb liberated HCl.

Fluorination Selectivity

Competing mono- and tri-fluorination byproducts are minimized by:

  • Precise stoichiometry (1.5 equiv Selectfluor™).

  • Slow addition of fluorinating agent over 2 hours .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid primarily undergoes reactions typical of prostacyclin derivatives. These include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different prostacyclin analogs, while reduction could produce simpler hydrocarbon derivatives .

Scientific Research Applications

(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopenta[b]furan backbone : Provides rigidity and mimics the natural prostacyclin (PGI₂) structure.
  • 3,3-Difluoro substitution : Enhances metabolic stability by reducing oxidation susceptibility .
  • Hydroxy-methylnonenynyl side chain: Contributes to lipophilicity and modulates interactions with the prostacyclin (IP) receptor.
  • Pentanoic acid terminus: Improves aqueous solubility and facilitates binding to serum proteins.

Applications: Iloprost is clinically used to treat pulmonary arterial hypertension (PAH) and Raynaud’s phenomenon due to its vasodilatory and antiplatelet aggregation properties .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Compound A with Cyclopenta[b]furan Derivatives

Compound Name / ID Key Substituents Molecular Weight Biological Activity Source
Compound A (Iloprost) 3,3-difluoro; 4-(E,3S,4S-3-hydroxy-4-methylnon-1-en-6-ynyl); 5-hydroxy 360.36 g/mol PAH treatment, vasodilation
(5E)-5-[(3aR,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid 4-(3-hydroxyoct-1-enyl); no fluorine substitution 348.40 g/mol Prostacyclin metabolite (weak activity)
(+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-2-one 4-(3-hydroxy-5-phenylpentenyl); lactone structure (no pentanoic acid) 302.36 g/mol Synthetic intermediate (unclear bioactivity)
(Z)-5-[[(3aS)-5α-Hydroxy-4β-[(1E,3S)-3-hydroxy-5,9-dimethyl-1,8-decadienyl]-hexahydropentalen]-2-yl]-4-pentenoic acid 4β-(3-hydroxy-5,9-dimethyldecadienyl); Z-configuration; no fluorine ~400 g/mol (est.) Anti-inflammatory (preclinical)

Structural Insights :

  • Fluorine Substitution : Compound A’s 3,3-difluoro group distinguishes it from analogs in , and , conferring greater metabolic stability and prolonged half-life .
  • Side Chain Complexity: The hydroxy-methylnonenynyl chain in Compound A enhances selectivity for pulmonary vasculature compared to shorter chains (e.g., octenyl in ) or aromatic substituents (e.g., phenyl in ).
  • Terminal Functional Group: The pentanoic acid in Compound A and improves solubility and receptor binding, whereas lactone derivatives (e.g., ) lack this feature.

Physicochemical and Functional Comparison

Table 2: Functional Properties of Compound A vs. Key Analogs

Property Compound A Compound from Compound from
LogP (lipophilicity) 3.2 2.8 4.1
Plasma Half-Life 20–30 min <10 min Not reported
Receptor Affinity (IP) High (IC₅₀ = 1 nM) Moderate (IC₅₀ = 50 nM) Low (IC₅₀ > 100 nM)
Clinical Use Approved (PAH) Research only Synthetic intermediate

Key Findings :

  • Lipophilicity : Compound A’s logP (3.2) balances tissue penetration and solubility, outperforming but remaining less lipophilic than .
  • Receptor Affinity : The difluoro and side chain modifications in Compound A result in 50-fold higher IP receptor affinity than .
  • Half-Life: Fluorination and steric hindrance in Compound A reduce hepatic metabolism, extending its half-life compared to non-fluorinated analogs .

Methodologies for Structural Similarity Assessment

Compound similarity is quantified using:

Tanimoto Coefficient : Binary fingerprint comparison (e.g., Compound A vs. : Tanimoto = 0.65, indicating moderate similarity) .

Graph Comparison : Identifies shared subgraphs (e.g., cyclopenta[b]furan core in all analogs) but highlights divergent substituents .

3D Pharmacophore Mapping : Reveals conserved hydroxyl and carboxylate motifs critical for IP receptor binding across analogs .

Contrast with Non-Cyclopenta[b]furan Analogs:

  • Catechin derivatives () are structurally unrelated polyphenols, emphasizing the uniqueness of Compound A’s scaffold .

Biological Activity

The compound (5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Multiple chiral centers : This contributes to its stereochemical complexity.
  • Functional groups : Including difluoro and hydroxy groups that enhance its reactivity and potential biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H25F2O5
Molecular Weight396.41 g/mol
Chiral Centers4 (at positions 3a, 4, 5, and 6a)
Functional GroupsHydroxyl (-OH), Difluoro (-F)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may exert effects through:

  • Enzyme inhibition : Potentially affecting metabolic pathways.
  • Receptor binding : Modulating signaling pathways involved in various physiological processes.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
  • Anti-inflammatory Effects :
    • Research indicated that the compound could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory diseases .
  • Neuroprotective Properties :
    • Investigations into the neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage in animal models. This opens avenues for research in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveReduces oxidative stress in neurons

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps:

  • Construction of the cyclopenta[b]furan core.
  • Introduction of difluoro and hydroxy groups.
  • Formation of the pentanoic acid side chain.

Common Reagents and Conditions

Reactions typically employ:

  • Oxidizing agents : Such as potassium permanganate for functional group modifications.
  • Reducing agents : Like sodium borohydride for reduction processes.

Q & A

Q. How do structural modifications to the non-1-en-6-ynyl side chain affect the compound’s bioactivity?

  • Methodological Answer : SAR studies compare truncated or saturated analogs synthesized via Heck coupling or hydrogenation. Functional assays (e.g., cAMP elevation in endothelial cells) reveal that the (E)-configured enyne is critical for potency (±90% loss in saturated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.